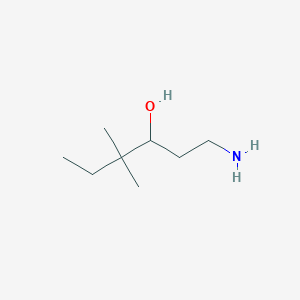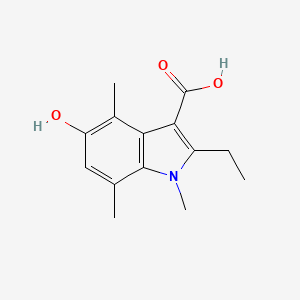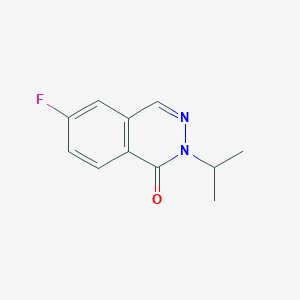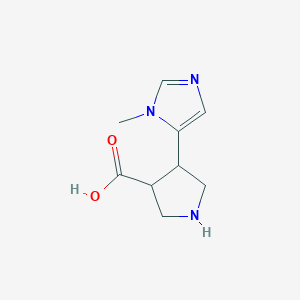
1-Amino-4,4-dimethylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4,4-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO It is a primary amine with a hydroxyl group, making it both an alcohol and an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-4,4-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-dimethylhexan-3-one in the presence of ammonia. This method allows for the efficient production of the compound on a larger scale, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4,4-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 4,4-Dimethylhexan-3-one or 4,4-dimethylhexanal.
Reduction: Secondary or tertiary amines, depending on the reducing conditions.
Substitution: Halogenated derivatives such as 1-amino-4,4-dimethylhexan-3-chloride.
Wissenschaftliche Forschungsanwendungen
1-Amino-4,4-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 1-amino-4,4-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The hydroxyl group allows it to form hydrogen bonds, influencing its solubility and reactivity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-methylpentan-3-ol: Similar structure but with one less methyl group.
1-Amino-3,3-dimethylbutan-2-ol: Similar structure but with a shorter carbon chain.
1-Amino-4,4-dimethylpentan-3-ol: Similar structure but with one less carbon atom.
Uniqueness
1-Amino-4,4-dimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. Its combination of a primary amine and a tertiary alcohol makes it particularly versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
1-amino-4,4-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-8(2,3)7(10)5-6-9/h7,10H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
IYCNFBBVSGFASQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)




![[4-(Aminomethyl)-2-chlorophenyl]methanol](/img/structure/B13221256.png)

![2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13221278.png)



